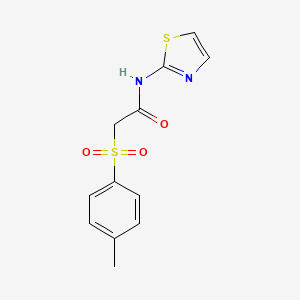

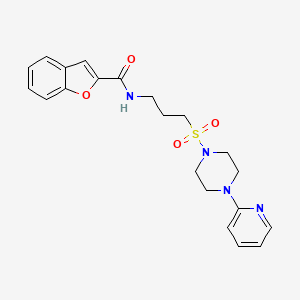

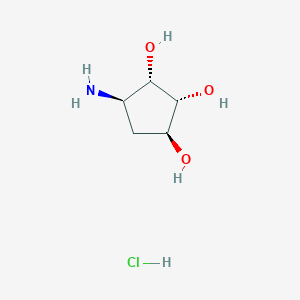

![molecular formula C8H5BrClNO3S B2633192 (5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride CAS No. 73101-68-5](/img/structure/B2633192.png)

(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromobenzo[d]isoxazol-3-ylamine is a compound with the molecular weight of 213.03 . It is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The benzo[d]isoxazol containing scaffold can be synthesized via multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 4 was protected with acetic anhydride to give compound 5, which could be converted to compound 6 via a Friedel-Crafts reaction in the presence of a lewis acid of AlCl3 .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

5-Bromobenzo[d]isoxazol-3-ylamine has a melting point of 174–176 °C . Its 1H NMR and 13C NMR data are also available .Scientific Research Applications

Isoxazole Derivatives

Isoxazole and its derivatives, including “(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride”, have been studied extensively due to their wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Analgesic Applications

Isoxazole derivatives have shown prominent potential as analgesics . This means they could be used in the development of new pain relief medications.

Anti-inflammatory Applications

Isoxazole derivatives have also demonstrated anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.

Anticancer Applications

Isoxazole derivatives have shown potential in anticancer applications . They could be used in the development of new cancer treatments.

Antimicrobial Applications

Isoxazole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.

Antiviral Applications

Isoxazole derivatives have shown antiviral properties . They could be used in the development of new antiviral drugs.

Anticonvulsant Applications

Isoxazole derivatives have demonstrated anticonvulsant activities . They could be used in the development of new anticonvulsant drugs.

Antidepressant and Immunosuppressant Applications

Isoxazole derivatives have shown potential as antidepressants and immunosuppressants . This suggests they could be used in the development of new antidepressant and immunosuppressant drugs.

Mechanism of Action

The BRD4 protein is associated with various diseases, which has been an attractive target for the treatment of cancer and inflammation . Small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold have been reported . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔTm value of 7.8 °C as evaluated in thermal shift assay (TSA) .

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name |

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQXPEBGABANKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

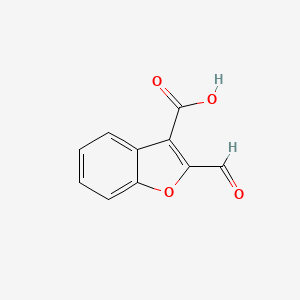

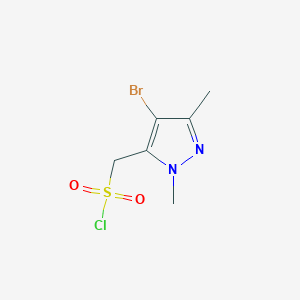

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633109.png)

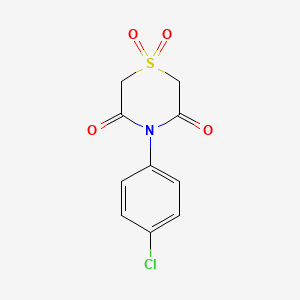

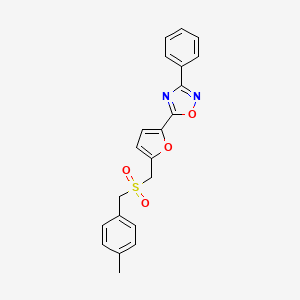

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2633110.png)

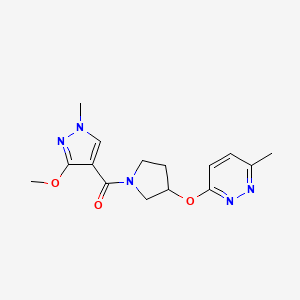

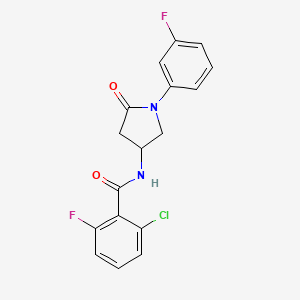

![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)

![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)

![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)